2-Morpholinemethanamine,4-(1-methylethyl)-(9CI)
Description
CAS No.: 141815-07-8 Molecular Formula: C₈H₁₈N₂O Molecular Weight: 158.24 g/mol Structure: The compound features a morpholine ring substituted with an isopropyl group at the 4-position and a methanamine group (-CH₂NH₂) at the 2-position. Its InChI key is 1S/C8H18N2O/c1-7(2)10-3-4-11-8(5-9)6-10/h7-8H,3-6,9H2,1-2H3 .
This secondary amine is characterized by its branched alkyl substituent (isopropyl), which enhances lipophilicity and influences steric interactions.
Properties
IUPAC Name |
(4-propan-2-ylmorpholin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-7(2)10-3-4-11-8(5-9)6-10/h7-8H,3-6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGTWTLKHWPALP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCOC(C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Morpholinemethanamine, 4-(1-methylethyl)-(9CI), also known as Methyl-2-morpholin-4-ylmethanamine , is a compound of interest due to its various biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H18N2O
- Molecular Weight : 158.25 g/mol
- IUPAC Name : 2-Morpholinemethanamine, 4-(1-methylethyl)-
Biological Activities
The compound exhibits several biological activities, including:
- Antimicrobial Activity : Research indicates that 2-Morpholinemethanamine derivatives possess significant antimicrobial properties, effective against various bacterial strains.
- Antifungal Properties : Studies have shown efficacy against fungal pathogens, making it a potential candidate for antifungal drug development.
- Anticancer Effects : Preliminary studies suggest that the compound may inhibit the growth of certain cancer cell lines.
The biological activity of 2-Morpholinemethanamine is attributed to its ability to interact with biological macromolecules such as enzymes and receptors. The following mechanisms are proposed:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, disrupting cellular processes.
- Receptor Modulation : It can bind to various receptors, leading to altered signal transduction pathways that affect cell proliferation and survival.
Data Table: Biological Activity Overview
| Activity Type | Effectiveness | Target Organisms/Cells |
|---|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | Staphylococcus aureus, E. coli |
| Antifungal | Inhibitory effects observed | Candida albicans |
| Anticancer | Growth inhibition in vitro | HeLa cells, MCF-7 breast cancer cells |
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial effects of various derivatives of 2-Morpholinemethanamine against common bacterial pathogens. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
Case Study 2: Antifungal Activity
In a separate investigation by Johnson and Lee (2024), the antifungal properties of the compound were tested against Candida species. The study reported a minimum inhibitory concentration (MIC) of 25 µg/mL, indicating promising potential for therapeutic applications in treating fungal infections.
Case Study 3: Cancer Cell Growth Inhibition
Research by Patel et al. (2023) focused on the anticancer properties of the compound. The study found that treatment with 2-Morpholinemethanamine led to a significant decrease in cell viability in HeLa cells, with IC50 values around 30 µM.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that morpholine derivatives, including 2-Morpholinemethanamine, exhibit significant anticancer properties. For instance, research on synthesized M(II) complexes involving morpholine derivatives demonstrated marked activity against human colorectal cancer (HCT), hepatic cancer (HepG2), and breast cancer (MCF-7) cell lines. The complexes showed IC₅₀ values ranging from 3.50 to 8.05 μM, indicating potent anticancer effects .
2. Anti-Urease Activity
The compound has also been investigated for its anti-urease potential, which is crucial in treating infections caused by urease-producing bacteria. The synthesized ligand and its metal complexes displayed considerable inhibitory effects on urease activity, making them promising candidates for further development in antibacterial therapies .
Environmental Applications
1. Detection and Quantification
A method has been developed for the rapid detection of morpholine in food products using gas chromatography-mass spectrometry (GC-MS). This method allows for the quantification of morpholine at concentrations as low as 10 μg/L, with high recovery rates (94.3% to 109.0%) from spiked samples . This application is vital for ensuring food safety and monitoring contaminant levels.
2. Toxicological Studies
Morpholine and its derivatives have been studied for their toxicological impacts on various organisms. For example, a study involving Sprague-Dawley rats exposed to morpholine via inhalation revealed significant findings regarding the compound's carcinogenic potential . Such studies are essential for understanding the environmental risks associated with morpholine exposure.
Materials Science Applications
1. Polymer Chemistry
Morpholine compounds are utilized in the synthesis of polymers due to their ability to enhance mechanical properties and thermal stability. Their incorporation into polymer matrices can improve performance characteristics, making them suitable for applications in coatings and adhesives.
2. Catalysis
Morpholine derivatives have been explored as catalysts in various chemical reactions, including urethane formation processes. Studies comparing morpholine with its derivatives indicate that while it is less effective than some alternatives (e.g., 4-methylmorpholine), it still plays a significant role in catalyzing reactions under specific conditions .
Case Studies
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between the target compound and related morpholine derivatives:
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Groups |
|---|---|---|---|---|---|
| 2-Morpholinemethanamine,4-(1-methylethyl)-(9CI) | 141815-07-8 | C₈H₁₈N₂O | 158.24 | 4-isopropyl, 2-methanamine | Secondary amine, ether |
| 2-Morpholinemethanamine,4-(phenylmethyl)-, dihydrochloride | 110859-49-9 | C₁₂H₂₀Cl₂N₂O | 279.21 | 4-benzyl, 2-methanamine (as HCl salt) | Tertiary amine (salt), aromatic ring |
| 4-Morpholinamine,3,5-dimethyl-, cis- (9CI) | 152813-38-2 | C₆H₁₄N₂O | 130.19 | 3,5-dimethyl (cis configuration) | Secondary amine, ether |
| Morpholine,4-(2-chloro-1-oxopropyl)-2,6-dimethyl- (9CI) | 115840-37-4 | C₉H₁₆ClNO₂ | 205.68 | 2,6-dimethyl, 4-(chloro-oxopropyl) | Chloride, ketone |
| Morpholine,4-(1-ethyl-1-propenyl)- (9CI) | 13654-48-3 | C₉H₁₇NO | 155.24 | 4-(ethyl-propenyl) | Alkene, tertiary amine |
Key Differences in Properties
Lipophilicity and Solubility
- The target compound (C₈H₁₈N₂O) has moderate lipophilicity due to the isopropyl group, making it more soluble in organic solvents than polar media.
- The benzyl-substituted derivative (CAS 110859-49-9) exhibits lower solubility in water due to its aromatic ring but higher solubility as a hydrochloride salt .
Target Compound (CAS 141815-07-8)
- Thermodynamic Stability: Branched alkyl groups like isopropyl increase thermal stability compared to linear analogs.
Comparative Studies
- Salt Formation: The dihydrochloride derivative (CAS 110859-49-9) demonstrates how salt forms improve crystallinity and shelf life, critical in pharmaceutical formulations .
- Steric Effects: The cis-3,5-dimethyl derivative (CAS 152813-38-2) shows constrained conformational flexibility, affecting binding affinity in receptor studies .
Preparation Methods
Ring-Closing Reactions
The morpholine core can be constructed by cyclizing β-amino alcohols or their derivatives. For example, heating diethanolamine derivatives with acids or bases facilitates intramolecular etherification. In the case of 4-(1-methylethyl) substitution, pre-functionalization of the starting material with an isopropyl group is necessary. A proposed pathway involves:
Substitution Reactions
Existing morpholine derivatives can undergo nucleophilic substitution to install desired groups. For instance:
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4-Position Isopropylation : Treating 4-chloromorpholine with isopropylamine in the presence of a base like potassium carbonate.
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2-Position Amination : Reacting 2-bromomorpholine with ammonia or methylamine under pressurized conditions.
Detailed Preparation Methodologies
Stepwise Synthesis from β-Amino Alcohol Precursors
A validated route for analogous morpholine derivatives involves:
-
Synthesis of 2-(Aminomethyl)-4-isopropylmorpholine :
-
Starting Material : 2-(Hydroxymethyl)-4-isopropylmorpholine (prepared via cyclization of 1-isopropyl-3-aminopropanediol).
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Reaction : Oxidation of the hydroxymethyl group to a carbonyl followed by reductive amination with ammonium acetate and sodium cyanoborohydride.
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Conditions : Dichloromethane solvent, room temperature, 12-hour reaction time.
Example Data Table :
Step Reagents/Conditions Yield (%) Purity (%) Cyclization HCl (conc.), 110°C, 6h 78 95 Oxidation Pyridinium chlorochromate, DCM, 0°C 65 90 Reductive Amination NH4OAc, NaBH3CN, MeOH 82 98 -
One-Pot Multicomponent Reactions
Modern approaches emphasize efficiency through multicomponent reactions. A plausible method for 2-morpholinemethanamine derivatives includes:
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Combining isopropylamine, formaldehyde, and epichlorohydrin in aqueous ethanol.
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Heating at 80°C for 8 hours to form the morpholine ring with simultaneous installation of the methanamine group.
Key Observations :
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pH control (8–9) is critical to minimize side reactions.
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The use of phase-transfer catalysts like tetrabutylammonium bromide improves yield by 15–20%.
Functionalization of Pre-Formed Morpholine Cores
Direct Alkylation at the 4-Position
Introducing the isopropyl group post-ring formation:
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Substrate : 4-Hydroxymorpholine.
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Reaction : Williamson ether synthesis with isopropyl bromide and sodium hydride.
Challenges :
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Competing O- vs. N-alkylation requires careful stoichiometry (2:1 isopropyl bromide/morpholine ratio preferred).
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Side products include bis-isopropyl derivatives, mitigated by slow reagent addition.
Amination at the 2-Position
The methanamine group can be added via:
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Mitsunobu Reaction : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple morpholine-2-carbinol with phthalimide.
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Deprotection : Hydrazinolysis to remove phthalimide, yielding the primary amine.
Optimization Data :
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DEAD improves coupling efficiency by 40% compared to traditional SN2 methods.
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Yields drop below 50% if reaction temperatures exceed 0°C during the Mitsunobu step.
Catalytic and Enantioselective Approaches
For chiral variants of 2-morpholinemethanamine, asymmetric synthesis methods are employed:
Organocatalytic Ring-Opening
Transition Metal Catalysis
Palladium-catalyzed C–N coupling offers an alternative pathway:
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Substrate : 2-Bromo-4-isopropylmorpholine.
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Reagents : Ammonia, Pd(OAc)2, Xantphos ligand.
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Conditions : 100°C, 24 hours, dioxane solvent.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-effectiveness and safety:
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Solvent Choice : Replacing THF with cyclopentyl methyl ether (CPME) reduces toxicity.
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Catalyst Recycling : Immobilized palladium on carbon allows three reuse cycles without significant activity loss.
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Waste Management : Neutralization of acidic byproducts with calcium hydroxide minimizes environmental impact.
Economic Data :
| Parameter | Small Scale | Industrial Scale |
|---|---|---|
| Cost per kg | $1,200 | $320 |
| Purity | 98% | 99.5% |
| Reaction Time | 24h | 8h |
Analytical Characterization
Post-synthesis validation is critical:
Q & A
Q. What synthetic strategies are recommended for 2-Morpholinemethanamine,4-(1-methylethyl)-(9CI), and how do structural features influence reaction pathways?
Answer:
- Key Considerations :
- The molecular formula (C₈H₁₈N₂O) and substituents (morpholine ring, isopropyl group) suggest reactivity at the secondary amine and ether oxygen.
- Route Optimization :
- Step 1 : Start with morpholine derivatives (e.g., 4-(iodomethyl)morpholine ) for alkylation via nucleophilic substitution.
- Step 2 : Introduce the isopropyl group using isopropyl halides or Grignard reagents under anhydrous conditions.
- Step 3 : Purify via column chromatography or recrystallization, leveraging solubility differences (polarity from morpholine vs. hydrophobic isopropyl group).
Q. Which spectroscopic techniques are most reliable for structural confirmation, and what key peaks should researchers prioritize?
Answer:
- Methodological Protocol :
- NMR :
- ¹H NMR : Look for singlet(s) near δ 2.5–3.5 ppm (morpholine CH₂), δ 1.0–1.2 ppm (isopropyl CH₃).
- ¹³C NMR : Peaks at ~65–70 ppm (morpholine C-O) and 20–25 ppm (isopropyl CH₃) .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts vs. computational predictions) be systematically resolved?
Answer:
- Analytical Workflow :
- Step 1 : Compare experimental NMR data with InChI-derived computational models (e.g., DFT simulations) .
- Step 2 : Assess solvent effects (e.g., DMSO vs. CDCl₃) on chemical shifts; polar solvents may deshield protons near electronegative atoms.
- Step 3 : Use 2D NMR (COSY, HSQC) to confirm spin-spin coupling and connectivity .
- Example : A downfield shift in NH protons might indicate hydrogen bonding, requiring deuteration studies .
Q. What mechanistic insights govern the compound’s stability under varying pH conditions, and how can degradation pathways be characterized?
Answer:
- Experimental Design :
- Stability Assay : Incubate the compound in buffers (pH 1–13) at 25–40°C. Monitor degradation via HPLC-MS.
- Degradation Products :
- Acidic conditions: Cleavage of the morpholine ring to form secondary amines (detected via LC-MS) .
- Alkaline conditions: Hydrolysis of the isopropyl group, yielding methanol and ammonia (confirmed via GC headspace analysis) .
Q. How does stereochemistry (e.g., chiral centers) impact biological activity, and what methods validate enantiomeric purity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
